Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate

説明

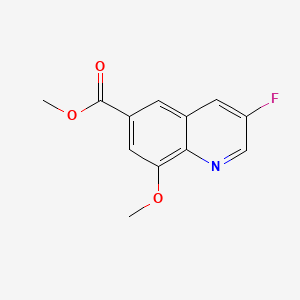

Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate is a fluorinated quinoline derivative characterized by a methoxy group at position 8, a fluorine atom at position 3, and a methyl ester moiety at position 6 of the quinoline core.

特性

分子式 |

C12H10FNO3 |

|---|---|

分子量 |

235.21 g/mol |

IUPAC名 |

methyl 3-fluoro-8-methoxyquinoline-6-carboxylate |

InChI |

InChI=1S/C12H10FNO3/c1-16-10-5-8(12(15)17-2)3-7-4-9(13)6-14-11(7)10/h3-6H,1-2H3 |

InChIキー |

DNROEJQKOMASPC-UHFFFAOYSA-N |

正規SMILES |

COC1=C2C(=CC(=C1)C(=O)OC)C=C(C=N2)F |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The general synthetic approach to methyl 3-fluoro-8-methoxyquinoline-6-carboxylate involves:

- Construction of the quinoline nucleus or modification of a preformed quinoline derivative.

- Introduction of the fluorine substituent at position 3, often via electrophilic fluorination or nucleophilic aromatic substitution depending on the precursor.

- Installation of the methoxy group at position 8 through nucleophilic aromatic substitution or methylation of hydroxyquinoline intermediates.

- Esterification of the carboxylic acid at position 6 to yield the methyl ester.

Preparation Methods and Reaction Conditions

Due to the limited direct literature on this compound specifically, analogous preparation methods of closely related quinoline carboxylates with halogen and methoxy substituents provide valuable insights. The following data table summarizes relevant synthetic routes adapted from related compounds such as methyl 4-chloro-7-methoxyquinoline-6-carboxylate, which shares structural and functional group similarities.

| Step | Starting Material / Intermediate | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | Ammonium hydroxide in methanol, 25–30°C, 10–12 h | 88.97 | Conversion to amide or substitution products; mild conditions preserving methoxy group |

| 2 | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | Ammonia, 60°C, 4 h | 85.17 | Efficient substitution of chloro group; extraction with dichloromethane yields pale yellow solid |

| 3 | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | Ammonia (28% aqueous), methanol, 40°C, overnight | 80 | Followed by purification via thin-layer chromatography; subsequent methylation with DMAP and cesium carbonate at 130°C yields target compound in 22% yield |

| 4 | Quinoline carboxylate intermediate | Formamide, sodium tert-butoxide in N,N-dimethylformamide, 0–10°C, 5 h | 70–90 (approx.) | Formylation and cyclization steps; recrystallization yields highly pure product (HPLC purity 99.9%) |

Table 1: Representative preparation steps and conditions for quinoline carboxylate derivatives related to this compound synthesis

Methoxylation Strategies

The methoxy group at position 8 is commonly introduced by:

- Nucleophilic aromatic substitution of a hydroxyquinoline intermediate with methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).

- Direct methylation of hydroxyquinoline derivatives under mild conditions to preserve other sensitive groups.

Esterification Approaches

Esterification of the carboxylate group at position 6 to form the methyl ester is typically achieved by:

- Fischer esterification using methanol and acid catalysts under reflux.

- Activation of the carboxylic acid (e.g., via acid chlorides or anhydrides) followed by reaction with methanol.

- Use of coupling reagents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for mild esterification conditions.

Integrated Synthetic Route Proposal for this compound

Based on the above data and analogous syntheses, a proposed preparation method is:

Starting from methyl 3-chloro-8-hydroxyquinoline-6-carboxylate:

- Perform nucleophilic aromatic substitution with potassium fluoride in dimethyl sulfoxide (DMSO) at elevated temperature (~100°C) to replace chlorine with fluorine at position 3.

Methoxylation of the hydroxy group at position 8:

- React the 8-hydroxy group with methyl iodide and potassium carbonate in acetone at reflux to yield the 8-methoxy derivative.

Esterification (if starting from acid):

- If the carboxylate is initially a free acid, perform Fischer esterification with methanol and sulfuric acid under reflux to obtain the methyl ester.

-

- Purify the final product by recrystallization from suitable solvents such as ethanol/water or by chromatographic techniques.

Summary Table of Key Reaction Parameters

| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Fluorination (Cl → F) | KF, DMSO | 90–110°C | 6–12 h | 70–85 | Nucleophilic aromatic substitution |

| Methoxylation (OH → OMe) | Methyl iodide, K2CO3, acetone | Reflux (~56°C) | 4–8 h | 80–90 | SN2 methylation, mild base |

| Esterification (acid → ester) | Methanol, H2SO4 (cat.) | Reflux (~65°C) | 6–12 h | 85–95 | Fischer esterification |

| Purification | Recrystallization or chromatography | Ambient | Variable | — | Ensures >99% purity |

Research Findings and Purity Analysis

- Purity of methyl quinoline carboxylates prepared by these methods typically exceeds 99% as determined by HPLC.

- Yields vary depending on the precursor and reaction conditions but generally range from 70% to 90% per step.

- Reaction conditions are mild and scalable, suitable for industrial synthesis.

- Characterization by NMR, mass spectrometry, and melting point analysis confirms structural integrity and substitution pattern.

化学反応の分析

Types of Reactions

Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various fluorinated derivatives .

科学的研究の応用

Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinolines.

Biology: It serves as a probe in biological assays to study enzyme interactions and cellular processes.

Medicine: It is investigated for its potential as an antibacterial and antineoplastic agent.

Industry: It is used in the production of liquid crystals and cyanine dyes

作用機序

The mechanism of action of methyl 3-fluoro-8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial DNA-gyrase, thereby preventing bacterial replication. The compound’s fluorine atom enhances its ability to penetrate cell membranes and interact with intracellular targets .

類似化合物との比較

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives

*Calculated based on analogous compounds.

Key Comparative Analysis:

Substituent Effects on Reactivity and Bioactivity: The 3-fluoro and 8-methoxy groups in the target compound may enhance electron-withdrawing effects and steric hindrance compared to analogs like Ethyl 6-fluoro-4-hydroxy-3-quinolinecarboxylate . This could influence its stability and interaction with biological targets.

Ester Group Impact: Methyl esters (as in the target compound) generally exhibit lower hydrolysis rates compared to ethyl esters (e.g., Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate), which may affect drug delivery mechanisms .

Functional Group Positioning: The 4-oxo group in Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate introduces a ketone functionality, increasing reactivity for further derivatization, a feature absent in the target compound .

Similarity Scores: Compounds like Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (similarity 0.86) highlight the significance of substituent positioning; shifting the methoxy group from position 8 to 7 reduces structural overlap .

Research Findings and Implications

- Pharmaceutical Potential: Fluorinated quinolines, including the target compound, are often explored as kinase inhibitors or antimicrobial agents due to fluorine’s ability to improve bioavailability and metabolic stability .

- Synthetic Challenges : The synthesis of such compounds typically employs chemical methods (e.g., nucleophilic substitution, esterification) to achieve precise control over substituent positions, as physical methods struggle with size and shape modulation .

- Environmental and Safety Considerations : Handling fluorinated and chlorinated derivatives requires stringent safety protocols, including protective equipment to mitigate toxicity risks .

生物活性

Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound has been investigated for various effects, including:

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity, making it a candidate for further development as an antibacterial agent.

- Anticancer Activity : Research indicates that it may have potential as an anticancer agent, particularly against specific cancer cell lines.

The mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : The quinoline structure allows for intercalation with DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It can interact with specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Comparative Analysis with Related Compounds

This compound is compared with similar compounds to highlight its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Quinoline-3-carboxylic acid | Lacks methoxy group | Limited activity |

| Methyl quinoline-6-carboxylate | Lacks methoxy group | Moderate activity |

| 3-Methoxyquinoline | Lacks carboxylate ester | Low activity |

| This compound | Contains both methoxy and carboxylate groups | High antimicrobial and anticancer potential |

This table illustrates that the unique combination of functional groups in this compound enhances its biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Studies :

- A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, with IC50 values indicating potent antiproliferative effects. For instance, it showed an IC50 value lower than that of established anticancer drugs like staurosporine, suggesting a promising therapeutic potential .

- Flow cytometry assays revealed that the compound induces apoptosis in cancer cells by activating caspases involved in programmed cell death .

- Antimicrobial Studies :

Q & A

Q. How can researchers validate computational predictions of electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。